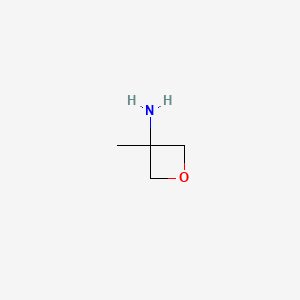

3-Methyloxetan-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(5)2-6-3-4/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVWMPOQWBDSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676546 | |

| Record name | 3-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874473-14-0 | |

| Record name | 3-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyloxetan-3-amine: A Versatile Building Block for Modern Drug Discovery

Introduction: The Rise of the Oxetane Motif

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has garnered significant attention. Its unique combination of polarity, metabolic stability, and three-dimensional character offers a compelling alternative to more traditional functional groups.[1][2] This guide focuses on a particularly valuable derivative, 3-Methyloxetan-3-amine (CAS No. 874473-14-0), a building block that marries the benefits of the oxetane ring with the synthetic versatility of a primary amine.

For researchers, scientists, and drug development professionals, understanding the core attributes of this reagent is paramount. Its application can lead to marked improvements in aqueous solubility, modulation of amine basicity, and enhanced metabolic stability, all critical parameters in the journey from a preliminary hit to a clinical candidate.[1][3] This document provides a comprehensive overview of the chemical properties, reactivity, applications, and handling of this compound, designed to empower its effective integration into drug discovery programs.

Core Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid characterized by the presence of a quaternary center bearing both a methyl group and a primary amine on the 3-position of the oxetane ring.[4] This unique substitution pattern makes the molecule achiral, preventing the introduction of new stereocenters upon its incorporation into a scaffold—a significant advantage that simplifies synthesis and downstream analysis.[5]

The strained C–O–C bond angle of the oxetane ring exposes the oxygen's lone pair of electrons, rendering it an excellent hydrogen-bond acceptor and a competent Lewis base.[3] This polarity is a key contributor to the improved solubility often observed when this motif replaces less polar groups like a gem-dimethyl or cyclobutane moiety.[2][6]

Chemical Structure

Caption: Conceptual workflow for lead optimization using this compound.

Representative Experimental Protocol: Amide Coupling

To illustrate its practical use, this section provides a self-validating, step-by-step protocol for a standard amide coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an N-(3-methyloxetan-3-yl)benzamide from this compound and benzoic acid.

Materials and Reagents:

-

This compound (1.0 eq)

-

Benzoic Acid (1.05 eq)

-

HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.05 eq). Dissolve it in a minimal amount of anhydrous DMF.

-

Causality: Starting with the carboxylic acid allows for its pre-activation. Anhydrous solvent is critical as water will hydrolyze the activated species and quench the reaction.

-

-

Reagent Addition: Add this compound (1.0 eq) to the solution, followed by DIPEA (3.0 eq).

-

Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, ensuring the primary amine remains free to act as a nucleophile.

-

-

Activation and Coupling: Cool the flask to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise to the stirred solution. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Causality: Cooling mitigates the exothermic reaction upon adding the coupling agent. HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

-

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

-

Causality: This is a critical self-validation step to ensure the reaction has gone to completion before proceeding to work-up, preventing unnecessary purification challenges.

-

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Causality: The NaHCO₃ wash removes unreacted benzoic acid and acidic byproducts. The water and brine washes remove residual DMF and other water-soluble impurities.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure amide product.

Workflow Visualization

Caption: Step-by-step workflow for a typical amide coupling protocol.

Safety and Handling

As with any laboratory reagent, proper handling of this compound is essential for ensuring user safety. The compound is classified with several hazards that necessitate careful management. [7][8]

GHS Hazard Information

| Hazard Statement | Description | Classification |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) [7][8] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) [7][8] |

| H318 / H319 | Causes serious eye damage / irritation | Serious Eye Damage/Irritation (Category 1/2) [7][8] |

| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) [7][8] |

Precautionary Measures and Best Practices

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [8][9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [8][10]* Handling: Avoid contact with skin, eyes, and clothing. [9]Wash hands thoroughly after handling. [8]Do not eat, drink, or smoke in the work area. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]For long-term stability, refrigeration (≤ -4 °C or under -20°C) under an inert atmosphere (e.g., nitrogen) and protection from light is recommended. [4][11][12]* Incompatible Materials: Keep away from strong oxidizing agents. [9][10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8][9]

Conclusion

This compound is more than just another building block; it is a modern tool for rational drug design. Its defining feature—the 3-methyl-3-amino-substituted oxetane ring—provides a unique and advantageous combination of properties. The primary amine offers a reliable anchor point for synthetic elaboration, while the oxetane core serves to enhance aqueous solubility, improve metabolic profiles, and fine-tune the basicity of the parent molecule. For research teams dedicated to overcoming the complex challenges of drug development, a thorough understanding and strategic application of this reagent can provide a significant competitive advantage, accelerating the journey toward novel and effective therapeutics.

References

-

3-Amino-3-methyloxetane | C4H9NO | CID 46835725. PubChem, National Institutes of Health, [Link]

-

This compound. AbacipharmTech, [Link]

-

CAS 874473-14-0 suppliers, 3-Amino-3-methyloxetane suppliers. Pharma info source, [Link]

-

(3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550. PubChem, National Institutes of Health, [Link]

-

A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. ResearchGate, [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications (Chemical Reviews), [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health, [Link]

-

Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv, [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing, [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 874473-14-0|this compound|BLD Pharm [bldpharm.com]

- 12. chemscene.com [chemscene.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the NMR Spectroscopic Data of 3-Methyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of this compound

The oxetane motif has gained considerable attention in modern drug discovery as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity. This compound, in particular, offers a synthetically accessible handle for the introduction of the oxetane ring, making it a crucial intermediate in the synthesis of novel therapeutic agents.

The molecule's structure, featuring a quaternary carbon at the 3-position of the oxetane ring, presents a unique spectroscopic challenge and opportunity. The rigidity of the four-membered ring and the electronic effects of the oxygen and nitrogen heteroatoms create a distinct magnetic environment for each nucleus, which can be elucidated through NMR spectroscopy.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the amine, methylene, and methyl protons. The interpretation of these signals is based on the well-established effects of electronegativity, ring strain, and proton exchange phenomena.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -NH ₂ | 0.5 - 5.0 | Broad singlet | 2H | N/A |

| -CH ₃ | ~1.3 | Singlet | 3H | N/A |

| -OCH ₂- | ~4.5 | Singlet | 4H | N/A |

Rationale for Predicted ¹H NMR Assignments

-

Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the range of δ 0.5-5.0 ppm.[1][2] The exact chemical shift is highly sensitive to experimental conditions such as solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[1] This rapid exchange typically averages the coupling to adjacent protons, resulting in a broad, unsplit peak.[3] The presence of this signal can be confirmed by a D₂O shake experiment, which will result in the disappearance of the peak due to the exchange of the amine protons with deuterium.[1][2]

-

Methyl Protons (-CH₃): The methyl group is attached to a quaternary carbon, and therefore, its protons will not exhibit coupling to any neighboring protons. This will result in a sharp singlet. Its predicted chemical shift of around δ 1.3 ppm is based on its aliphatic nature, with a slight downfield shift due to the proximity of the electronegative nitrogen and oxygen atoms.

-

Methylene Protons (-OCH₂-): The four methylene protons on the oxetane ring are chemically equivalent due to the symmetry of the molecule. In the parent oxetane, the methylene protons adjacent to the oxygen appear at δ 4.65 ppm.[4] A similar downfield shift is expected for the methylene protons in this compound due to the deshielding effect of the electronegative oxygen atom. As they are equivalent and not coupled to any other protons, they are predicted to appear as a single sharp singlet.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is anticipated to show three distinct signals, corresponding to the quaternary carbon, the methyl carbon, and the methylene carbons of the oxetane ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)(NH₂) | 30 - 60 |

| -C H₃ | ~25 |

| -OC H₂- | ~75 |

Rationale for Predicted ¹³C NMR Assignments

-

Quaternary Carbon (-C(CH₃)(NH₂)): The carbon atom directly attached to the nitrogen is expected to be deshielded and appear in the δ 30-60 ppm range.[1] This is a characteristic chemical shift for carbons bonded to an amine group.[2]

-

Methyl Carbon (-CH₃): The methyl carbon is predicted to have a chemical shift of around δ 25 ppm, which is typical for an aliphatic methyl group.

-

Methylene Carbons (-OCH₂-): The methylene carbons of the oxetane ring are significantly deshielded by the adjacent oxygen atom. In 3,3-dimethyloxetane, the corresponding carbons appear at approximately δ 78 ppm. A similar chemical shift is predicted for the methylene carbons in this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent appropriate for the compound's solubility. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For enhanced signal resolution, especially for the amine protons, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as it slows down proton exchange.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Employ a standard single-pulse experiment.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: Set a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Spectral Width: Set a spectral width covering the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

Number of Scans: A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Start with 1024 scans and increase if necessary.

-

-

Confirmatory D₂O Exchange:

-

After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

-

The disappearance of the broad amine proton signal will confirm its assignment.

-

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound highlighting the different carbon and heteroatom positions.

Caption: Recommended workflow for the acquisition and analysis of NMR data for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By leveraging established principles and data from analogous structures, a detailed and reasoned spectroscopic profile has been constructed. The provided experimental protocol offers a robust framework for obtaining high-quality, verifiable data. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this important chemical entity and facilitating its application in the synthesis of novel molecules.

References

-

JoVE. NMR Spectroscopy Of Amines. [Link]

-

Oregon State University. Spectroscopy of Amines. [Link]

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx. [Link]

-

Oregon State University. Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

University of Calgary. NMR Chemical Shifts. [Link]

-

Spectroscopy Tutorial: Amines. [Link]

-

SpectraBase. 3,3-Dimethyloxetane - Optional[13C NMR] - Spectrum. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-amino-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable structural motif in modern drug discovery.[1] Its unique combination of properties, including low lipophilicity, metabolic stability, and its ability to act as a hydrogen bond acceptor, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. The incorporation of an oxetane unit can significantly improve the physicochemical properties of a drug candidate, leading to enhanced solubility, reduced metabolic degradation, and improved overall "drug-likeness".[2] 3-amino-3-methyloxetane, in particular, is a key building block that introduces a polar aminomethyl group on a rigid, non-planar scaffold, offering a unique vector for molecular exploration in drug design.

Molecular Structure and Predicted NMR Spectra

The structure of 3-amino-3-methyloxetane, with the systematic numbering used for NMR assignments, is shown below.

Caption: Molecular structure of 3-amino-3-methyloxetane.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 3-amino-3-methyloxetane is characterized by distinct signals for the methyl, amino, and oxetane ring protons. The chemical shifts are influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the rigid, puckered conformation of the four-membered ring.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment Rationale |

| -CH₃ | 1.35 | Singlet | 3H | - | The methyl protons are attached to a quaternary carbon (C3) and therefore do not exhibit spin-spin coupling with other protons. Their chemical shift is in the typical range for an aliphatic methyl group. |

| -NH₂ | 1.60 | Broad Singlet | 2H | - | The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary depending on concentration and solvent. |

| -CH₂- (H2a, H4a) | 4.35 | Doublet | 2H | J = 6.5 | These two methylene protons are diastereotopic due to the chiral center at C3. They are coupled to the other pair of methylene protons (H2b, H4b). The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom. |

| -CH₂- (H2b, H4b) | 4.65 | Doublet | 2H | J = 6.5 | These are the other two diastereotopic methylene protons of the oxetane ring, also deshielded by the oxygen atom. The difference in chemical shift between the two sets of diastereotopic protons arises from their different spatial relationship to the amino and methyl substituents. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |

| -C H₃ | 25.0 | This upfield signal is characteristic of an aliphatic methyl carbon. |

| C 3 | 58.0 | This quaternary carbon is shifted downfield due to the attachment of both an oxygen (through the ring) and a nitrogen atom. |

| -C H₂- (C2, C4) | 80.0 | These equivalent methylene carbons are significantly deshielded and shifted downfield due to their direct attachment to the highly electronegative oxygen atom. |

In-Depth Spectral Interpretation: Causality and Field-Proven Insights

The predicted spectral data provides a solid foundation for understanding the key structural features of 3-amino-3-methyloxetane.

-

¹H NMR Insights : The most informative region of the ¹H NMR spectrum is the downfield signals of the oxetane ring protons. The presence of two distinct doublets for the four methylene protons is a clear indication of the ring's puckered conformation and the influence of the substituents at the 3-position. In a planar ring, these protons would be chemically equivalent. The geminal coupling between these diastereotopic protons is expected to be around 6-7 Hz, which is typical for oxetanes. The broadness of the amine proton signal is a common feature and can be confirmed by a D₂O exchange experiment, where the signal would disappear.

-

¹³C NMR Insights : The ¹³C NMR spectrum provides a clear carbon count, confirming the three distinct carbon environments. The chemical shift of the C2 and C4 carbons is particularly diagnostic, appearing in the range of 70-85 ppm, which is characteristic of carbons single-bonded to an oxygen atom in a strained ring system. The quaternary carbon at C3 is also significantly deshielded by the adjacent heteroatoms.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-amino-3-methyloxetane.

I. Sample Preparation

-

Analyte Purity : Ensure the sample of 3-amino-3-methyloxetane is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a good first choice as it is a common solvent for small organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

-

Sample Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to have a sample free of particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard : While modern spectrometers can reference the residual solvent peak, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) can provide a more accurate chemical shift calibration.

II. NMR Spectrometer Setup and ¹H NMR Acquisition

-

Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width : A spectral width of 12-16 ppm is typically sufficient for most organic molecules.

-

Number of Scans : 16 to 64 scans are usually adequate for a good signal-to-noise ratio.

-

Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is a good starting point.

-

Acquisition Time (aq) : An acquisition time of 2-4 seconds will provide good resolution.

-

III. ¹³C NMR Acquisition

-

¹³C Acquisition Parameters :

-

Pulse Program : A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on a Bruker spectrometer) is recommended to enhance the signal of quaternary carbons and provide a quantitative spectrum.

-

Spectral Width : A spectral width of 200-220 ppm is standard for ¹³C NMR.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be necessary.

-

Relaxation Delay (d1) : A relaxation delay of 2 seconds is a reasonable starting point.

-

IV. Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction : Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing : Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration : Identify all peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

References

-

NMR Prediction Software : Several software packages are available for the prediction of NMR spectra, such as those from ACD/Labs and Mnova. These tools can be invaluable when experimental data is unavailable. [Link]

-

Oxetanes in Medicinal Chemistry : For a comprehensive review of the role of oxetanes in drug discovery, see: Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

-

Online NMR Prediction Tools : Web-based NMR prediction tools can provide quick and easy access to predicted spectra. An example is NMRDB.org. [Link]

- Patent Literature: Patents can be a valuable source of experimental data for novel compounds. A search of patent databases such as Google Patents can be informative.

-

Review on Oxetane Synthesis and Reactivity : For a review on the synthesis and applications of oxetanes, see: Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3-Methyloxetan-3-amine

Introduction

3-Methyloxetan-3-amine is a saturated heterocyclic compound featuring a four-membered oxetane ring, a tertiary carbon, and a primary amine. Its molecular formula is C₄H₉NO, with a molecular weight of 87.12 g/mol .[1][2] This unique combination of a strained cyclic ether and a nucleophilic amine makes it a valuable building block in medicinal chemistry and materials science. The oxetane ring, in particular, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility in drug candidates.[3]

Accurate structural confirmation and purity assessment of such molecules are paramount. Infrared (IR) spectroscopy and mass spectrometry (MS) are two fundamental analytical techniques that provide complementary information for unambiguous characterization. IR spectroscopy probes the vibrational modes of functional groups, while mass spectrometry provides information on the molecular weight and elemental composition, and offers structural insights through the analysis of fragmentation patterns. This guide provides a detailed examination of the expected spectral features of this compound in both IR and MS, explains the underlying chemical principles, and presents standardized protocols for data acquisition.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes (stretching, bending, wagging), providing a unique "fingerprint."

Expected Vibrational Modes for this compound

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted.

-

Primary Amine (R-NH₂):

-

N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are typically sharper and less intense than the broad O-H bands of alcohols.[6]

-

N-H Bending (Scissoring): A moderate to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the scissoring motion of the -NH₂ group.[7]

-

N-H Wagging: A broad, strong band may appear in the 910-665 cm⁻¹ region, characteristic of N-H out-of-plane wagging in primary and secondary amines.[6]

-

-

Oxetane Ring (Cyclic Ether):

-

C-O-C Asymmetric Stretching: The most characteristic vibration for the ether linkage is the C-O-C asymmetric stretch, which is typically strong and appears in the 1250-1020 cm⁻¹ range for aliphatic ethers.[7] For strained cyclic ethers like oxetane, this band is often found at the lower end of the range for ethers, typically around 950-980 cm⁻¹ for the ring breathing/stretching mode.

-

Ring Puckering: The four-membered oxetane ring itself has a characteristic low-frequency ring-puckering vibration, though this often occurs in the far-IR region (below 400 cm⁻¹) and may not be observable with standard mid-IR spectrometers.[8]

-

-

Alkyl Groups (C-H and C-N bonds):

-

C-H Stretching: Absorptions from the methyl (CH₃) and methylene (CH₂) groups will appear in the 3000-2850 cm⁻¹ range.[9]

-

C-H Bending: Methyl and methylene bending vibrations are expected between 1470 cm⁻¹ and 1350 cm⁻¹.[9]

-

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region and can be of weak to medium intensity.[10]

-

Summary of Expected IR Absorptions

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H asymmetric stretch (primary amine) |

| 3350 - 3250 | Medium | N-H symmetric stretch (primary amine) |

| 2980 - 2850 | Strong | C-H stretch (methyl and methylene) |

| 1650 - 1580 | Medium | N-H bend (scissoring, primary amine) |

| 1470 - 1350 | Medium | C-H bend (alkyl) |

| 1250 - 1020 | Medium-Weak | C-N stretch (aliphatic amine) |

| ~980 - 950 | Strong | C-O-C asymmetric stretch (oxetane ring) |

| 910 - 665 | Strong, Broad | N-H wag (primary amine) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for acquiring IR spectra of liquid or solid samples due to its minimal sample preparation and ease of use.[11][12]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[13] Record the background spectrum, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in press to ensure good contact.[11]

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample.[14][15] This high energy often leads to extensive and predictable fragmentation, providing a structural fingerprint of the molecule.

Expected Fragmentation Pathways

The molecular ion (M⁺˙) of this compound has an m/z of 87. In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[16][17] The fragmentation of this molecular ion is governed by the stability of the resulting fragments, with pathways that produce stabilized cations being highly favored.

-

Alpha-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines.[16][18] It involves the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. The lone pair of electrons on the nitrogen stabilizes the resulting positive charge.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the quaternary carbon and the methyl group results in the loss of a methyl radical (mass 15). This is a highly favorable pathway, as it produces a resonance-stabilized iminium cation. This fragment is expected to be the base peak (most abundant ion) in the spectrum.

-

m/z = 87 - 15 = 72

-

-

Loss of an Ethyl Radical (•C₂H₅) equivalent from the ring: Cleavage of the C-C bond within the oxetane ring adjacent to the amine-bearing carbon can lead to the loss of a C₂H₃O radical, but a more likely alpha-cleavage involves breaking the C-C bond to the CH₂ group of the ring. This would lead to a fragment from the loss of an ethyl group.

-

m/z = 87 - 29 = 58

-

-

-

Ring Opening and Cleavage: The strained oxetane ring can undergo fragmentation.

-

Loss of Formaldehyde (CH₂O): A common pathway for oxetanes involves ring opening followed by cleavage to eliminate a stable neutral molecule. Loss of formaldehyde (mass 30) is a possibility.

-

m/z = 87 - 30 = 57

-

-

Loss of Ethylene (C₂H₄): Transannular cleavage across the oxetane ring could lead to the formation of fragments by losing neutral ethylene.[19]

-

m/z = 87 - 28 = 59

-

-

Visualization of Key Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Expected Mass Spectrum Peaks

| m/z | Proposed Fragment Structure/Loss | Comments |

| 87 | [C₄H₉NO]⁺˙ (Molecular Ion) | Should be observable, confirms molecular weight. |

| 72 | [M - •CH₃]⁺ | Base Peak , from alpha-cleavage. |

| 58 | [M - •C₂H₃O]⁺ | From alpha-cleavage involving the ring. |

| 57 | [M - CH₂O]⁺˙ | From ring opening and loss of formaldehyde. |

| 43 | [C₂H₅N]⁺ or [C₃H₇]⁺ | Further fragmentation product. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is often coupled with Gas Chromatography (GC) for the analysis of volatile compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

-

Instrument Setup (GC-MS):

-

Set the GC inlet temperature to ~250°C.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature with an appropriate ramp (e.g., start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min).

-

Set the MS transfer line temperature to ~280°C.

-

-

MS Parameters:

-

Set the ion source to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV.[20]

-

Set the ion source temperature to ~230°C.

-

Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and all relevant fragments.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum from this peak and identify the molecular ion and key fragment ions.

Part 3: Synergistic Data Interpretation and Workflow

The true power of these techniques lies in their combined use. IR spectroscopy confirms the presence of the key functional groups (primary amine, ether), while mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure.

Analytical Workflow Diagram

Caption: Synergistic workflow for structural elucidation.

Confirmation Logic:

-

The IR spectrum should confirm the presence of an -NH₂ group (two N-H stretches ~3400 cm⁻¹, N-H bend ~1600 cm⁻¹) and a C-O-C ether linkage (~970 cm⁻¹).

-

The mass spectrum should show a molecular ion peak at m/z 87, confirming the molecular weight and odd nitrogen count.

-

The MS fragmentation pattern should be dominated by a base peak at m/z 72, which is the hallmark of alpha-cleavage with the loss of a methyl group from the tertiary carbon adjacent to the amine.

The convergence of these distinct datasets provides a highly trustworthy and self-validating confirmation of the structure of this compound.

Conclusion

The analytical characterization of this compound by IR and MS provides unambiguous structural evidence through complementary data. IR spectroscopy identifies the constituent functional groups—primary amine and cyclic ether—while electron ionization mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage. This guide outlines the theoretical basis for the expected spectra, provides robust experimental protocols for data acquisition, and demonstrates a synergistic workflow for confident structural elucidation, serving as a vital resource for researchers in synthetic and medicinal chemistry.

References

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

- Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical Information and Computer Sciences, 41(5), 1123-1129.

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

-

MatDaCs. (n.d.). NIST Chemistry WebBook. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

-

National Institute of Standards and Technology. (2009, February 11). The NIST Chemistry Webbook. [Link]

-

PubChem. (2006, May 4). NIST Chemistry WebBook - PubChem Data Source. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

- Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 451, 116315.

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

- Dagaut, P., et al. (2008). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Rapid Communications in Mass Spectrometry, 22(12), 1845-1852.

-

PubChem. (n.d.). 3-Amino-3-methyloxetane. [Link]

-

Chem Complete Chemistry. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]

-

PubChem. (n.d.). (3-Methyloxetan-3-yl)methanamine. [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). The high resolution FTIR-spectrum of oxetane. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

Chemdad. (n.d.). 3-OXETANAMINE, 3-METHYL-. [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

-

Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics. [Link]

-

CHROMacademy. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). IR spectrum (neat) of POx (Table II, Run 1). [Link]

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem.

- Stepan, A. F., et al. (2012). The oxetane ring as a versatile tool in drug design. Journal of Medicinal Chemistry, 55(7), 3414-3424.

Sources

- 1. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 12. youtube.com [youtube.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 17. Video: Mass Spectrometry of Amines [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-3-oxetanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-oxetanamine, a unique heterocyclic amine, has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, conferred by the oxetane ring, offers a compelling alternative to more traditional functional groups. The incorporation of this moiety can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility and stability of 3-Methyl-3-oxetanamine, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Section 1: Physicochemical Properties and Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. 3-Methyl-3-oxetanamine's unique structure, featuring both a polar amine group and a strained ether linkage within the oxetane ring, results in a nuanced solubility profile.

Aqueous Solubility

The basicity of the amine group (predicted pKa of 8.68 ± 0.20) is a key factor influencing its aqueous solubility. In acidic environments, the amine will be protonated, forming the corresponding ammonium salt. This salt form is expected to have significantly higher aqueous solubility due to its ionic nature.

Solubility in Organic Solvents

While specific quantitative data for 3-Methyl-3-oxetanamine in various organic solvents is not extensively documented, its general solubility can be inferred from its structure and the principle of "like dissolves like."

Table 1: Predicted Solubility of 3-Methyl-3-oxetanamine in Common Laboratory Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Slightly Soluble | Capable of hydrogen bonding, but limited by the hydrophobic methyl group. |

| Methanol | High | Soluble | Polar protic solvent capable of hydrogen bonding with the amine and ether oxygen. |

| Ethanol | High | Soluble | Similar to methanol, but slightly less polar. |

| Isopropanol | Medium | Moderately Soluble | Reduced polarity compared to methanol and ethanol may lead to lower solubility. |

| Acetonitrile | Medium | Soluble | Polar aprotic solvent that can interact with the dipole of the molecule. |

| Tetrahydrofuran (THF) | Low | Soluble | The ether functionality of THF is compatible with the oxetane ring. |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | Highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Dichloromethane (DCM) | Low | Moderately Soluble | The non-polar nature of DCM may limit its ability to effectively solvate the polar amine group. |

| Toluene | Low | Sparingly Soluble | Non-polar aromatic solvent with limited ability to interact with the polar functional groups. |

| Hexane | Low | Insoluble | Highly non-polar solvent, unlikely to dissolve the polar 3-Methyl-3-oxetanamine. |

Experimental Determination of Solubility

To obtain precise solubility data, standardized experimental protocols should be employed. Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery and development.

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Experimental Workflow:

Caption: Kinetic solubility determination workflow.

This method measures the equilibrium solubility of a compound and is considered the "gold standard" for determining intrinsic solubility.

Experimental Workflow:

Caption: Thermodynamic solubility determination workflow.

Section 2: Chemical Stability and Degradation Pathways

The stability of 3-Methyl-3-oxetanamine is a critical consideration for its handling, storage, and formulation. The strained four-membered oxetane ring, while contributing to desirable physicochemical properties, is also the primary site of potential degradation.

General Stability Considerations

3-Aminooxetanes are generally considered to be stable compounds, suitable for use as building blocks in organic synthesis and drug discovery[2][3][4]. The 3,3-disubstitution pattern, as seen in 3-Methyl-3-oxetanamine, is known to enhance the stability of the oxetane ring compared to monosubstituted or unsubstituted oxetanes. However, the presence of the primary amine introduces a nucleophilic center that can potentially participate in degradation reactions.

For optimal shelf life, it is recommended to store 3-Methyl-3-oxetanamine and its derivatives in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of heat or ignition[5].

Potential Degradation Pathways

Forced degradation studies are essential for elucidating the potential degradation pathways of a molecule. While specific degradation products of 3-Methyl-3-oxetanamine have not been reported, the following pathways are plausible based on the chemical nature of the oxetane ring and the amine functionality.

-

Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to cleavage under acidic conditions. Protonation of the ether oxygen activates the ring towards nucleophilic attack. In the presence of water, this can lead to the formation of a 1,3-diol. For 3-Methyl-3-oxetanamine, this would result in 3-amino-3-methylpropane-1,3-diol. The reaction is likely to proceed via an SN1-like mechanism, involving a tertiary carbocation intermediate stabilized by the adjacent oxygen and methyl group.

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

-

Base-Catalyzed Degradation: While generally more stable under basic conditions, strong bases could potentially promote degradation, although this is less likely than acid-catalyzed pathways for 3,3-disubstituted oxetanes[6].

The amine functionality of 3-Methyl-3-oxetanamine is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, could lead to the formation of the corresponding hydroxylamine or nitroso derivatives. The oxetane ring itself is relatively stable to oxidation, but strong oxidizing conditions could potentially lead to ring cleavage.

Exposure to UV light can induce degradation in many organic molecules, particularly those with heteroatoms. While specific studies on the photostability of 3-Methyl-3-oxetanamine are lacking, small N-heterocycles can be susceptible to photolysis[7][8][9]. The mechanism may involve the formation of reactive radical species, leading to a complex mixture of degradation products.

At elevated temperatures, thermal decomposition can occur. The likely initial step would be the cleavage of the strained oxetane ring. The presence of the amine group could also influence the degradation pathway.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions and analyzing for the appearance of degradation products and the loss of the parent compound.

This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Workflow:

Caption: Forced degradation study workflow.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For 3-Methyl-3-oxetanamine, a reversed-phase HPLC method with UV or mass spectrometric detection would be appropriate.

Key Method Development Considerations:

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate for MS compatibility) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.

-

Detection: UV detection may be challenging due to the lack of a strong chromophore. Derivatization with a UV-active or fluorescent tag can be employed. Mass spectrometry (MS) is a highly specific and sensitive detection method that can also provide structural information about the degradation products.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 3: Analytical Methodologies for Quantification and Purity Assessment

Accurate and reliable analytical methods are essential for the quality control of 3-Methyl-3-oxetanamine.

Purity Determination by HPLC

As described in the stability section, a reversed-phase HPLC method is the preferred technique for assessing the purity of 3-Methyl-3-oxetanamine. Due to its low UV absorptivity, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often necessary for accurate quantification.

Structural Elucidation by NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural confirmation of 3-Methyl-3-oxetanamine and the identification of its degradation products. The characteristic signals of the oxetane ring protons and carbons can be monitored to assess the integrity of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides valuable information on the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the identity of 3-Methyl-3-oxetanamine and for elucidating the structures of any degradation products formed during stability studies. The fragmentation of the oxetane ring is a key diagnostic feature.

Conclusion

3-Methyl-3-oxetanamine is a valuable building block in modern drug discovery, offering a unique combination of structural rigidity and favorable physicochemical properties. While specific quantitative data on its solubility and a detailed profile of its degradation products are not yet extensively available in the public domain, this guide provides a robust framework for its characterization. By employing the outlined experimental protocols for solubility and stability assessment, researchers can generate the necessary data to confidently advance their drug development programs. The principles of amine solubility and oxetane reactivity discussed herein provide a strong foundation for predicting the behavior of this intriguing molecule and for designing stable and effective drug candidates. Further research into the specific properties of 3-Methyl-3-oxetanamine will undoubtedly contribute to its broader application in the pharmaceutical industry.

References

-

Chemdad Co., Ltd. (n.d.). 3-OXETANAMINE, 3-METHYL-. Retrieved from [Link]

- Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 467(1), 177-183.

- Yakugaku Zasshi. (2018). [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra]. Yakugaku Zasshi, 138(11), 1361-1367.

- ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- PubMed Central. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging.

-

Chemsrc. (n.d.). 3-Oxetanamine | CAS#:21635-88-1. Retrieved from [Link]

- IJSDR. (2022).

-

ResearchGate. (n.d.). Photostability of N@C. Retrieved from [Link]

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

-

ResearchGate. (n.d.). Initial results between 3-aminooxetanes and thiocarbonyl compounds. Retrieved from [Link]

- PubMed. (2020).

Sources

- 1. 3-Amino-3-methyloxetane, 95% | Fisher Scientific [fishersci.ca]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 8. aanda.org [aanda.org]

- 9. researchgate.net [researchgate.net]

3-Methyloxetan-3-amine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacological properties of drug candidates is paramount. Among these, strained ring systems have garnered significant attention for their ability to confer unique conformational constraints and improve metabolic stability. This guide provides an in-depth technical overview of 3-Methyloxetan-3-amine, a versatile building block that has emerged as a valuable tool for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, synthesis, and burgeoning applications, offering field-proven insights to harness its full potential in drug discovery pipelines.

The oxetane ring, a four-membered cyclic ether, is a particularly noteworthy scaffold. Its inherent ring strain and the presence of an oxygen atom create a unique electronic and steric environment. When incorporated into a molecule, the oxetane moiety can act as a polar, hydrogen bond acceptor, often enhancing aqueous solubility and metabolic stability without significantly increasing molecular weight.[1] this compound, with its primary amine and a methyl group on the same carbon of the oxetane ring, presents a chiral center and a valuable handle for further chemical elaboration.

Core Molecular Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in drug design. These properties dictate its behavior in both chemical reactions and biological systems.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental for stoichiometric calculations in synthesis and for characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [2][3][4][5] |

| Molecular Weight | 87.12 g/mol | [2][3][4][5] |

| CAS Number | 874473-14-0 | [2][3][4][5] |

Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Key computed and experimental parameters for this compound are summarized below.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| logP (Octanol-Water Partition Coefficient) | -0.266 | [3] |

| Hydrogen Bond Acceptors | 2 | [3][6] |

| Hydrogen Bond Donors | 1 | [3][6] |

| Refractive Index (n20/D) | 1.444 | [4] |

| Density | 1.937 g/mL at 25 °C | [4] |

| Boiling Point | 102 °C | [7] |

The low logP value indicates the hydrophilic nature of this compound, a desirable trait for improving the solubility of parent molecules. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

Synthesis and Reactivity

The synthesis of substituted oxetanes, including this compound, can be challenging due to the inherent ring strain of the four-membered ring. However, several synthetic strategies have been developed to access this valuable building block.

General Synthetic Approach

A common strategy for the synthesis of 3-substituted oxetanes involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This typically requires a good leaving group and a nucleophilic attack to form the strained ether ring.

A generalized workflow for the synthesis of a 3-amino-3-methyloxetane derivative is depicted below. This multi-step process often starts from a readily available diol.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a related 3-aminooxetane derivative, illustrating the key chemical transformations involved.

Synthesis of 3-(4-substituted aryloxymethyl)oxetan-3-ylamines[1]

-

Cyclization to form the oxetane ring: 2,2-bis(bromomethyl)propane-1,3-diol is treated with sodium ethoxide in ethanol to yield (3-(bromomethyl)oxetan-3-yl)methanol.

-

Alkylation: The resulting alcohol is alkylated with a substituted phenol to introduce the aryloxymethyl side chain.

-

Introduction of the amine functionality: The bromide is displaced with an azide, followed by reduction to the primary amine. A common method for this transformation is the use of diphenylphosphoryl azide (DPPA) and a subsequent reduction.

Causality behind Experimental Choices:

-

The use of a strong base like sodium ethoxide is necessary to deprotonate the hydroxyl group, facilitating the intramolecular nucleophilic attack to form the strained oxetane ring.

-

The choice of DPPA allows for a one-pot conversion of the alcohol to the corresponding carbamate, which can then be deprotected to yield the amine. This avoids the direct use of potentially hazardous azide reagents.

Applications in Drug Discovery

The unique properties of the oxetane moiety have led to its increasing use in medicinal chemistry to modulate the properties of drug candidates.[8][9]

Bioisosteric Replacement

This compound can serve as a bioisostere for other common functional groups, offering advantages in terms of physicochemical properties.

-

Replacement for gem-dimethyl groups: The oxetane ring can mimic the steric bulk of a gem-dimethyl group while introducing polarity, which can improve solubility and reduce metabolic liability.[9]

-

Carbonyl group surrogate: The oxygen atom of the oxetane can act as a hydrogen bond acceptor, similar to a carbonyl group, but with different electronic and conformational properties.[9]

Modulation of Physicochemical Properties

The incorporation of this compound into a drug candidate can have a profound impact on its properties:

-

Improved Solubility: The polar nature of the oxetane ring generally leads to an increase in aqueous solubility, a critical factor for oral bioavailability.

-

Metabolic Stability: The strained oxetane ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Reduced Lipophilicity: The introduction of the polar oxetane moiety can decrease the overall lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving the pharmacokinetic profile.

Case Study: RSV Inhibitors

A notable application of oxetanes is in the development of inhibitors for the Respiratory Syncytial Virus (RSV). In the optimization of a series of RSV fusion inhibitors, the introduction of an oxetane moiety was crucial for modulating the basicity of a terminal amine. This modification was key to reducing the volume of distribution while maintaining potent antiviral activity.[8]

Caption: Role of this compound in drug discovery workflow.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its unique combination of a strained ring system, a primary amine for further functionalization, and a methyl group for steric influence provides medicinal chemists with a valuable tool to optimize the properties of drug candidates. By understanding its core molecular properties, synthetic accessibility, and diverse applications, researchers can strategically employ this scaffold to address challenges in solubility, metabolic stability, and overall druglikeness, ultimately accelerating the development of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15789550, (3-Methyloxetan-3-yl)methanamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835725, 3-Amino-3-methyloxetane. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

-

Chemdad. (n.d.). 3-OXETANAMINE, 3-METHYL-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Retrieved from [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Amino-3-methyloxetane 97 874473-14-0 [sigmaaldrich.com]

- 5. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 874473-14-0|this compound| Ambeed [ambeed.com]

- 7. 3-OXETANAMINE, 3-METHYL- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to 3-Methyloxetan-3-amine and Its Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to the development of drug candidates with optimized physicochemical and pharmacological properties. Among these, the oxetane ring has emerged as a valuable bioisostere, prized for its ability to impart favorable characteristics such as increased solubility, metabolic stability, and three-dimensional character to lead compounds. This guide provides an in-depth exploration of 3-Methyloxetan-3-amine, a key building block in the synthesis of innovative therapeutics. We will delve into its nomenclature, physicochemical properties, synthesis, and applications, offering a comprehensive resource for researchers in the field.

Nomenclature and Synonyms of this compound

The unambiguous identification of chemical compounds is fundamental to scientific communication and reproducibility. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A thorough understanding of this nomenclature is crucial for effective literature searches and procurement.

The systematic IUPAC name for this compound is This compound [1]. It is assigned the Chemical Abstracts Service (CAS) Registry Number 874473-14-0 [1][2].

A comprehensive list of depositor-supplied synonyms and alternative names includes:

-

3-Amino-3-methyloxetane[1]

-

3-Methyl-3-oxetanamine[2]

-

(3-methyloxetan-3-yl)-amine

-

3-amino-3-methyl-oxetane

-

3-methyl 3-oxetanamine

-

3-methyl-3-oxetaneamine

-

3-methyl-oxetan-3-yl-amine

-

3-Oxetanamine, 3-methyl-

It is also identified by various catalog and database numbers such as MFCD11111713[1][2].

Physicochemical Properties of this compound

The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties. These parameters influence a molecule's solubility, permeability, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 102 °C | - |

| Density | 1.937 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.444 | [3] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |

| logP (calculated) | -0.266 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several synthetic routes, with the Ritter reaction being a prominent and efficient method. This reaction involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine.

A plausible synthetic pathway commences with the readily available starting material, 3-methyl-3-oxetanemethanol.

Caption: Synthetic workflow for this compound via the Ritter Reaction.

Experimental Protocol: Synthesis of this compound via the Ritter Reaction

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.

Materials:

-

3-Methyl-3-oxetanemethanol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and equipment

Step 1: Formation of N-(3-methyloxetan-3-yl)acetamide (Ritter Reaction)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-3-oxetanemethanol (1 equivalent) in an excess of acetonitrile.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-(3-methyloxetan-3-yl)acetamide.

Step 2: Hydrolysis to this compound

-

To the crude N-(3-methyloxetan-3-yl)acetamide, add a 2-4 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound motif into drug candidates is a strategic approach to modulate physicochemical properties and enhance biological activity. The oxetane ring is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a more polar and less lipophilic alternative that can improve aqueous solubility and metabolic stability.

The Oxetane Moiety as a Bioisostere

Caption: Bioisosteric replacement of common functional groups with a 3-substituted oxetane.

The primary amine of this compound provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds. This is particularly valuable in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, two major classes of drug targets.

-

Kinase Inhibitors: The amine functionality can be readily derivatized to form amides, ureas, or sulfonamides, which are common pharmacophoric elements in kinase inhibitors. The oxetane ring can occupy hydrophobic pockets in the kinase active site while its polar nature can enhance solubility.

-

GPCR Modulators: The amine can serve as a key basic center for interaction with acidic residues in GPCR binding pockets. The rigid, three-dimensional structure of the oxetane can also provide a defined vector for substituents, aiding in the optimization of ligand-receptor interactions.